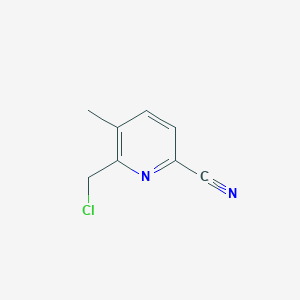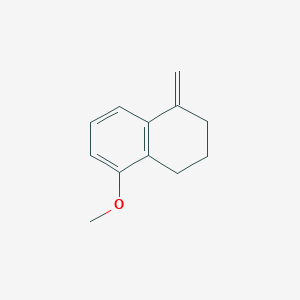
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the fifth position and a methylene group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 5-methoxy-1,2,3,4-tetrahydronaphthalene, formaldehyde
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Industrial Production Methods: Industrial production of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: 1-Formyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Reduction: 1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The methoxy and methylene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methylene-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-1,2,3,4-tetrahydronaphthalene:
1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound with different reactivity.
Uniqueness: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
8-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h4,6,8H,1,3,5,7H2,2H3 |
Clé InChI |
VSOAAOBDDIKOOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCCC2=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)
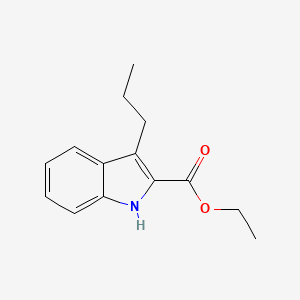
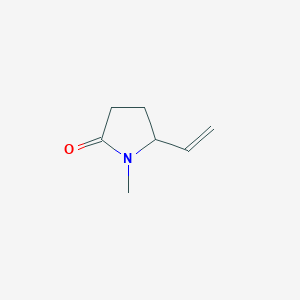
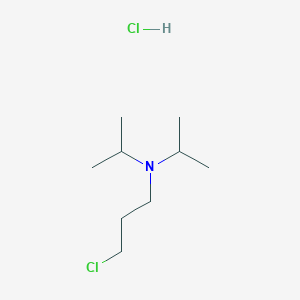
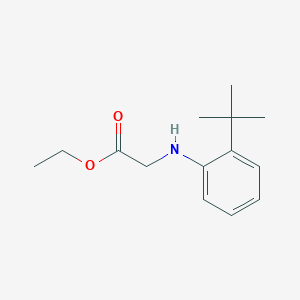

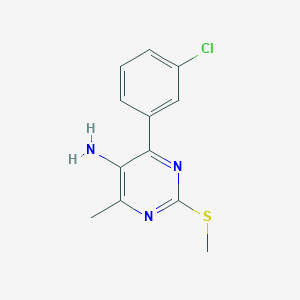
![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)

![4-[4-(Dimethylamino)benzoyl]-5-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B8599348.png)

